molecular formula C20H42O3Si2 B171324 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol CAS No. 139356-37-9

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Cat. No.: B171324
CAS No.: 139356-37-9
M. Wt: 386.7 g/mol
InChI Key: YDSSQNPZARKZPC-QZTJIDSGSA-N
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Description

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol typically involves multiple steps One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the cyclohexylidene ring through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyldimethylsilyloxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy groups play a crucial role in stabilizing the compound and facilitating its interactions with enzymes and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)propane
  • 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)butane

Uniqueness

Compared to similar compounds, 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol is unique due to its specific stereochemistry and the presence of the ethanol moiety. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSQNPZARKZPC-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133899
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-37-9
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139356-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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